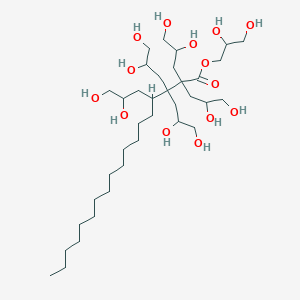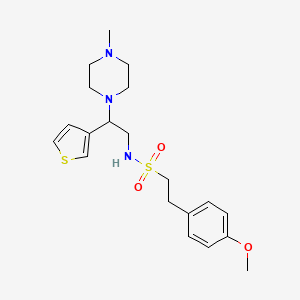
1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide
Overview
Description
1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide, commonly known as DIDS, is a chemical compound that has been widely studied for its various applications in scientific research. DIDS is a sulfonamide derivative that has been used as a chloride channel blocker, an inhibitor of anion transport, and a modulator of the activity of various ion channels. In
Scientific Research Applications
DIDS has been extensively used in scientific research as a tool to study the function of various ion channels and transporters. It has been shown to inhibit chloride channels, anion transporters, and voltage-gated potassium channels. DIDS has also been used to modulate the activity of various ion channels such as TRPV1, TRPM8, and TRPA1. DIDS has been used in studies related to cystic fibrosis, hypertension, and epilepsy.
Mechanism of Action
The mechanism of action of DIDS involves its interaction with various ion channels and transporters. DIDS has been shown to bind to the extracellular side of chloride channels and anion transporters, blocking their activity. DIDS has also been shown to interact with the intracellular side of TRPV1, TRPM8, and TRPA1 channels, modulating their activity.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of mucus in the airways, reducing the symptoms of cystic fibrosis. DIDS has also been shown to reduce blood pressure in hypertensive rats. DIDS has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
DIDS has several advantages as a tool for scientific research. It is a potent and selective inhibitor of various ion channels and transporters. DIDS is readily available and can be synthesized in large quantities. However, DIDS has some limitations as well. It has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. DIDS can also be toxic to cells at high concentrations.
Future Directions
For the use of DIDS in scientific research include the development of more selective inhibitors and the use of DIDS in combination with other drugs.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJQYUHPLDWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)


![{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B3316814.png)

![{3-[(Cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B3316826.png)


![2-[(3,5-dimethoxybenzoyl)amino]-N~4~-(1-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B3316850.png)

![N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3316861.png)
![2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole](/img/structure/B3316868.png)
![Acetamide, N-[[(2-aminoethyl)thio]methyl]-](/img/structure/B3316872.png)
